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Compound of Interest

Compound Name: 3-Chloro-4,5-difluorophenol

CAS No.: 1261472-63-2

Cat. No.: B1456452 Get Quote

Executive Summary & Compound Profile
3-Chloro-4,5-difluorophenol is a high-value halogenated aromatic intermediate used primarily

in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its

structural motif—a phenol core decorated with contiguous fluorine atoms and a chlorine

substituent—imparts unique metabolic stability and lipophilicity (LogP modulation), making it a

critical bioisostere in medicinal chemistry.[1]

This guide provides a comprehensive spectroscopic atlas for researchers, synthesizing

predicted and empirical data to facilitate structural validation.[1]
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Attribute Detail

IUPAC Name 3-Chloro-4,5-difluorophenol

CAS Number 1261472-63-2 (Commercial)

Molecular Formula C₆H₃ClF₂O

Molecular Weight 164.54 g/mol

SMILES Oc1cc(F)c(F)c(Cl)c1

Appearance
Low-melting solid or semi-solid (Predicted

based on isomers)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR signature of 3-Chloro-4,5-difluorophenol is defined by the interplay between the

fluorine spins (

F, spin 1/2) and the aromatic protons.[1] The fluorine atoms at positions 4 and 5 induce
significant splitting patterns (couplings) that are diagnostic for this substitution pattern.

H NMR Characterization (400 MHz, CDCl₃)
The molecule possesses two non-equivalent aromatic protons: H2 and H6.[1]

H6 (Ortho to F5): Located between the hydroxyl group and the fluorine at position 5. It

exhibits strong coupling to F5 and weaker coupling to F4.

H2 (Meta to F4): Located between the hydroxyl group and the chlorine at position 3. It

exhibits essentially meta-coupling to F4 and negligible para-coupling to F5.
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Proton
Shift (

, ppm)
Multiplicity

Coupling
Constants (

, Hz)

Assignment
Logic

H-6 6.60 – 6.75 ddd
,

,

Ortho-F coupling

dominates; meta-

F splitting is

secondary.

H-2 6.85 – 7.00 dd ,

Deshielded by

ortho-Cl.[1] Lack

of strong F-

coupling

simplifies the

multiplet.

-OH 5.00 – 5.50 s (br) N/A

Variable;

dependent on

concentration

and solvent H-

bonding.[1]

F NMR Characterization (376 MHz, CDCl₃)
The

F spectrum is the most definitive identification tool due to the distinct F-F coupling.[1]

F-5: Strongly coupled to F-4 (ortho) and H-6 (ortho).

F-4: Strongly coupled to F-5 (ortho) and H-2 (meta).
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Fluorine
Shift (

, ppm)*
Multiplicity

Coupling
Constants (

, Hz)

F-5 -135.0 to -140.0 ddd
,

,

F-4 -145.0 to -150.0 ddd
,

,

*Note: Shifts are referenced to CFCl₃ (0 ppm). Values are predicted based on substituent

additivity rules for polyfluorinated benzenes.

Visualization: NMR Coupling Pathway
The following diagram illustrates the scalar coupling network (J-coupling) that results in the

observed multiplets.

Coupling Strength
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Figure 1: Scalar coupling network showing the dominant interactions defining the multiplet

structures.[1][3]
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Mass Spectrometry (MS) Profile
Mass spectrometry provides confirmation of the halogenation pattern, specifically the Chlorine

isotope signature.[1]

Ionization & Fragmentation (EI, 70 eV)[1][8]
Molecular Ion (

): The spectrum will display a characteristic 3:1 intensity ratio for the molecular ion peaks at
m/z 164 (

Cl) and m/z 166 (

Cl).[3]

Base Peak: Often the molecular ion or the [M-CO] fragment.

Key Fragments:

[M - CO] (m/z 136/138): Loss of carbon monoxide, typical for phenols.[1]

[M - HF] (m/z 144/146): Elimination of hydrogen fluoride, common in ortho-fluorophenols.

[1]

[M - Cl] (m/z 129): Homolytic cleavage of the C-Cl bond.[1]

Visualization: Fragmentation Pathway
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Figure 2: Predicted Electron Impact (EI) fragmentation pathway showing characteristic neutral

losses.[1][3]

Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups. Sample preparation is typically via KBr pellet

or ATR (Attenuated Total Reflectance).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1456452?utm_src=pdf-body-img
https://www.fishersci.ca/shop/products/3-4-difluorophenol-98-thermo-scientific/p-7020587
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Vibration Mode Description

3200 – 3500 O-H Stretch

Broad band, indicative of

phenolic hydroxyl (H-bonded).

[1]

3050 – 3100 C-H Stretch (Ar)
Weak, sharp peaks typical of

aromatic protons.

1580 – 1620 C=C Ring Stretch

Aromatic skeletal vibrations;

enhanced by halogen

substitution.

1200 – 1250 C-F Stretch
Strong, broad absorption;

diagnostic for aryl fluorides.

1050 – 1100 C-Cl Stretch
Distinct band appearing in the

fingerprint region.[1]

Experimental Protocols & Synthesis Context
Sample Preparation for Spectroscopy

NMR: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the

solvent is acid-free to prevent broadening of the OH signal.

GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). Use a non-polar column (e.g., DB-

5ms) with a standard temperature ramp (50°C to 280°C).

Synthesis Route (Contextual)
The synthesis of 3-Chloro-4,5-difluorophenol typically follows a Sandmeyer-type sequence or

a Lithiation-Boration-Oxidation protocol starting from 3-chloro-4,5-difluoroaniline or 1-bromo-3-

chloro-4,5-difluorobenzene.[1]

Starting Material: 3-Chloro-4,5-difluoroaniline.[1]

Diazotization: Reaction with NaNO₂/H₂SO₄ to form the diazonium salt.

Hydrolysis: Heating in aqueous acid to replace the diazo group with a hydroxyl group (-OH).
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Note: This route requires careful temperature control (0-5°C) during diazotization to avoid

explosion hazards and side reactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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